Cas no 2418728-44-4 (3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine)
![3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine structure](https://ja.kuujia.com/scimg/cas/2418728-44-4x500.png)
3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine 化学的及び物理的性質
名前と識別子
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- Z4262397897
- 3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine
- 5-[(3-ethynylphenyl)(methyl)carbamoyl]pyridin-3-yl sulfurofluoridate
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- インチ: 1S/C15H11FN2O4S/c1-3-11-5-4-6-13(7-11)18(2)15(19)12-8-14(10-17-9-12)22-23(16,20)21/h1,4-10H,2H3
- InChIKey: AGDABOHCIZXJFM-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1=CN=CC(=C1)C(N(C)C1C=CC=C(C#C)C=1)=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 580
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26690204-1.0g |
2418728-44-4 | 90% | 1.0g |
$0.0 | 2023-07-09 | ||
Enamine | EN300-26690204-1g |
2418728-44-4 | 90% | 1g |
$0.0 | 2023-09-11 |
3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine 関連文献
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridineに関する追加情報
3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine: A Comprehensive Overview
The compound 3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine (CAS No. 2418728-44-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in synthetic chemistry. The structure of this molecule incorporates a pyridine ring substituted with a fluorosulfonyl group at the 5-position and a (3-ethynylphenyl)methylcarbamoyl group at the 3-position, making it a complex yet intriguing compound for research and development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of such intricate molecules, leveraging cutting-edge techniques such as transition metal-catalyzed cross-coupling reactions and advanced nucleophilic substitutions. The synthesis of 3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine involves a multi-step process that highlights the importance of protecting groups and regioselective reactions. Researchers have demonstrated that the use of palladium catalysts in coupling reactions can significantly enhance the efficiency and yield of this compound, making it more accessible for large-scale production.
The fluorosulfonyl group at the 5-position of the pyridine ring imparts unique electronic characteristics to the molecule, rendering it highly reactive under specific conditions. This feature has been exploited in various applications, including as an intermediate in pharmaceutical synthesis and as a building block for advanced materials. For instance, recent studies have shown that this compound can serve as a precursor for constructing bioactive molecules with potential anti-inflammatory and anticancer properties.
The presence of the (3-ethynylphenyl)methylcarbamoyl group at the 3-position introduces additional functional diversity to the molecule. The ethynyl group is known for its ability to participate in click chemistry reactions, offering a versatile platform for further functionalization. This aspect has been particularly valuable in drug discovery programs, where modular synthesis strategies are employed to generate libraries of structurally diverse compounds for biological screening.
From an environmental standpoint, the synthesis and application of 3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine have been carefully evaluated to ensure minimal ecological impact. Researchers have developed green chemistry protocols that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global initiatives to promote sustainable chemical practices while maintaining high standards of product quality.
In terms of pharmacological applications, this compound has shown promise in modulating key biological pathways associated with chronic diseases. Preclinical studies indicate that it exhibits selective binding affinity towards certain receptors, suggesting its potential as a lead compound for drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeting intracellular pathogens.
The integration of computational chemistry tools has significantly accelerated the understanding of 3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine's molecular behavior. Advanced molecular modeling techniques have provided insights into its conformational flexibility, solubility profiles, and interaction dynamics with biological macromolecules. These computational studies complement experimental findings, offering a holistic view of the compound's properties and potential applications.
Looking ahead, the continued exploration of CAS No. 2418728-44-4 is expected to unlock new avenues in chemical innovation. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial applications. As researchers delve deeper into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicinal chemistry to materials science.
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